Strand Transfer (ST) Inhibitory Potency: 30-Fold Enhancement Over the Isoindolin-1-One (Lactam) Analog for the Unsubstituted Benzyl Derivative
In the foundational head-to-head study comparing the two scaffolds with identical N-benzyl substituents, the phthalimide-based Series B (4,5-dihydroxy-1H-isoindole-1,3(2H)-dione) derivative with an unsubstituted benzyl group exhibited an ~30-fold lower ST IC50 than the corresponding lactam-based Series A (2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one) derivative. For the 3-fluorobenzyl analog, the enhancement reached ~70-fold. This potency gain is directly attributed to the second carbonyl group constraining the oxygen array into a coplanar chelation geometry [1]. The effect is consistent and compound-specific, not merely a general class trend.
| Evidence Dimension | HIV-1 integrase strand transfer (ST) inhibition IC50 |
|---|---|
| Target Compound Data | Unsubstituted benzyl, Series B: ST IC50 = 0.4 ± 0.2 μM; 3-F benzyl, Series B: ST IC50 = 0.3 ± 0.2 μM [1]. |
| Comparator Or Baseline | Unsubstituted benzyl, Series A (lactam): ST IC50 = 12 ± 6 μM; 3-F benzyl, Series A: ST IC50 = 21 ± 2 μM [1]. |
| Quantified Difference | ~30-fold (unsubstituted); ~70-fold (3-F). Adding the second carbonyl universally enhances ST potency across the tested analog set [1]. |
| Conditions | In vitro HIV-1 integrase assay with recombinant IN, Mg²⁺ cofactor (7.5 mM MgCl₂), 37°C [1]. |
Why This Matters
A 30- to 70-fold potency differential means that the lactam scaffold cannot reach the same ST inhibitory concentration range at equivalent substitution, directly impacting lead optimization decisions and procurement of the correct starting scaffold.
- [1] Zhao XZ, Maddali K, Vu BC, Marchand C, Hughes SH, Pommier Y, Burke TR Jr. Examination of halogen substituent effects on HIV-1 integrase inhibitors derived from 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-ones and 4,5-dihydroxy-1H-isoindole-1,3(2H)-diones. Bioorg Med Chem Lett. 2009;19(10):2714-2717. Table 1. doi:10.1016/j.bmcl.2009.03.122. PMID: 19364649. View Source
